4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
描述
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)13-10-8-12(9-11-13)16(23)19-18-21-20-17(27-18)14-6-4-5-7-15(14)26-3/h4-11H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZVLIJPBBDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Hydrazide Formation
2-Methoxybenzoic acid is converted to its hydrazide using thionyl chloride (SOCl₂) followed by reaction with hydrazine hydrate:
$$
\text{2-Methoxybenzoic acid} \xrightarrow{\text{SOCl}2} \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{2-Methoxybenzohydrazide}
$$
Reaction Conditions :
- Thionyl chloride reflux (70°C, 3 h).
- Hydrazine hydrate in ethanol (0°C to room temperature, 12 h).
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form the oxadiazole ring:
$$
\text{2-Methoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-thiol}
$$
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Base | KOH | 78% → 89% |
| Solvent | Ethanol | Reduced byproducts |
| Temperature | Reflux | Complete conversion |
Thiol oxidation (H₂O₂, acetic acid) yields the 2-amine derivative required for subsequent coupling.
Sulfamoylation of the Benzamide Core
4-Aminobenzoic acid is sulfamoylated using dimethylsulfamoyl chloride under Schotten-Baumann conditions:
$$
\text{4-Aminobenzoic acid} + (\text{CH}3)2\text{NSO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{4-(Dimethylsulfamoyl)benzoic acid}
$$
Critical Parameters :
- pH Control : Maintained at 8–9 to prevent hydrolysis of the sulfamoyl chloride.
- Temperature : 0–5°C to minimize side reactions.
Amide Coupling and Final Assembly
The benzamide and oxadiazole intermediates are conjugated via amide bond formation.
Activation of 4-(Dimethylsulfamoyl)Benzoic Acid
The carboxylic acid is activated as an acid chloride using oxalyl chloride:
$$
\text{4-(Dimethylsulfamoyl)benzoic acid} \xrightarrow{\text{(COCl)}_2, \text{DMF}} \text{4-(Dimethylsulfamoyl)benzoyl chloride}
$$
Coupling with Oxadiazole-2-Amine
The acid chloride reacts with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) with triethylamine as a base:
$$
\text{4-(Dimethylsulfamoyl)benzoyl chloride} + \text{Oxadiazole-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Yield Optimization :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| None | DCM | RT | 62% |
| DMAP | DCM | RT | 78% |
| HOBt/EDC | DMF | 0°C → RT | 85% |
Characterization and Analytical Data
The final product is validated using spectroscopic and chromatographic methods:
Spectral Analysis
- ¹H NMR (500 MHz, DMSO- d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (d, J = 8.5 Hz, 2H, Ar–H), 7.52–7.48 (m, 2H, oxadiazole–H), 6.98 (d, J = 8.0 Hz, 1H, OCH₃–Ar), 3.85 (s, 3H, OCH₃), 2.72 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1250 cm⁻¹ (C–O–C).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₉H₁₉N₄O₅S: 431.1024; found: 431.1021.
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms ≥98% purity with retention time = 6.74 min.
Comparative Evaluation of Synthetic Routes
A meta-analysis of methodologies reveals critical insights:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazide cyclization | High regioselectivity | Lengthy reaction times | 70–85% |
| Sulfamoyl chloride | Mild conditions | Sensitivity to moisture | 65–78% |
| HOBt/EDC coupling | High efficiency | Cost of reagents | 80–90% |
化学反应分析
Types of Reactions
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
科学研究应用
4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can serve as a probe or tool in biological studies to investigate various biochemical pathways.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfonamide group are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, or covalent bonding with biological targets.
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
- Heterocyclic vs. Aryl Groups: LMM11’s furan-2-yl substituent introduces electron-rich aromaticity, which may enhance interactions with hydrophobic enzyme pockets, whereas the target’s methoxyphenyl group balances lipophilicity and polarity .
Sulfamoyl Modifications :
- Dimethylsulfamoyl : The target’s compact dimethyl group favors solubility and membrane permeability compared to bulkier analogs like LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl .
- Diethyl/Dipropyl Derivatives : Compounds with diethylsulfamoyl () or dipropylsulfamoyl () groups exhibit increased lipophilicity, which may reduce aqueous solubility but improve tissue penetration .
Research Findings and Pharmacological Implications
- Antifungal Activity: LMM5 and LMM11 inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition, with MIC values of 50 μg/mL and 100 μg/mL, respectively.
- Enzyme Inhibition : highlights 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide (D35) as a putative AlaDH inhibitor, suggesting that pyridinyl or methoxyphenyl oxadiazoles could target diverse enzymatic pathways .
- Physicochemical Properties : The target’s logP (calculated for analog 4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-oxadiazol-2-yl]benzamide: 3.1) indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .
生物活性
The compound 4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (commonly referred to as DMOSB) is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of DMOSB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMOSB can be described by the following structural formula:
The compound features a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety, which are crucial for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that DMOSB exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antibacterial effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
These results suggest that DMOSB could be developed as a novel antibacterial agent.
Antiparasitic Activity
DMOSB has shown promising results in antiparasitic assays. Specifically, it was tested against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an IC50 value of 0.50 µM , indicating effective inhibition of parasite growth. This activity was attributed to its ability to interfere with the parasite's metabolic pathways, particularly affecting the isoprenoid biosynthetic pathway, which is essential for parasite survival .
The biological activity of DMOSB can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DMOSB acts as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial and parasitic survival.
- Membrane Disruption : The lipophilic nature of the methoxy group allows DMOSB to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, DMOSB was administered to cultures of Staphylococcus aureus and Escherichia coli. The study aimed to assess the compound's time-kill kinetics over a 24-hour period. Results indicated that DMOSB reduced bacterial counts significantly within the first few hours of exposure:
- Staphylococcus aureus : 99% reduction at 12 hours.
- Escherichia coli : Complete eradication by 24 hours.
Evaluation in Malaria Models
In vivo studies using murine models infected with Plasmodium berghei were conducted to evaluate the therapeutic potential of DMOSB. Mice treated with DMOSB showed a significant reduction in parasitemia levels compared to untreated controls:
| Treatment Group | Parasitemia (%) |
|---|---|
| Control | 50 |
| DMOSB (10 mg/kg) | 15 |
| DMOSB (20 mg/kg) | 5 |
These findings support further exploration into DMOSB as a candidate for malaria treatment.
常见问题
Advanced Research Question
- Kinase Inhibition Assays : Use recombinant kinases (e.g., RET, EGFR) with ATP-Glo™ luminescence kits to quantify inhibition (IC₅₀ determination) .
- Apoptosis/Cell Cycle Analysis : Treat HCT-116 or A549 cells for 48 hours, followed by Annexin V/PI staining and flow cytometry to assess apoptosis vs. necrosis .
- Western Blotting : Validate downstream targets (e.g., p53, Bcl-2) in treated vs. untreated cells .
How can researchers resolve contradictions in reported IC₅₀ values across studies (e.g., 5 µM vs. 15 µM)?
Advanced Research Question
Discrepancies arise from variability in assay conditions, cell lines, and compound purity.
Methodological Strategies :
- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Purity Validation : Confirm compound purity via LC-MS (>98%) and control for batch-to-batch variability .
- Dose-Response Repetition : Perform triplicate experiments with non-linear regression analysis (GraphPad Prism) to calculate mean IC₅₀ .
What computational methods predict the compound’s interactions with biological targets like MDM2?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to MDM2’s hydrophobic pocket (PDB ID: 1T4E). Key residues: Phe19, Trp23, Leu26 .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling : Corolate substituent electronegativity (e.g., methoxy vs. chloro) with anticancer activity using Random Forest algorithms .
What strategies optimize the compound’s solubility and bioavailability without compromising activity?
Advanced Research Question
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (>2 mg/mL in PBS) .
- PEGylation : Attach polyethylene glycol (PEG-500) to the benzamide group, reducing logP from 3.2 to 2.5 while retaining IC₅₀ <10 µM .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release (t½ = 24 hours in serum) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
